N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-ethoxybenzamide
Description
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-4-ethoxybenzamide is a heterotricyclic compound featuring a benzamide moiety linked to a fused tricyclic scaffold containing oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms. The 4-ethoxybenzamide substituent contributes to its electronic and steric properties, distinguishing it from analogs with methoxy or bulkier groups.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-2-21-11-5-3-10(4-6-11)16(20)19-17-18-12-7-13-14(23-9-22-13)8-15(12)24-17/h3-8H,2,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWRUYIZOUFQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-ethoxybenzamide involves multiple steps, starting from readily available precursors. The key steps typically include cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the ethoxybenzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as crystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-ethoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-ethoxybenzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound becomes evident when compared to analogs. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: The ethoxy group in the target compound increases lipophilicity compared to the methoxy analog (C₁₆H₁₂N₂O₄S vs. The morpholine-sulfonyl analog exhibits distinct solubility and electronic properties due to its polar sulfonyl group, which may improve binding to hydrophilic enzyme pockets .
Tricyclic Core Variations :
- Compounds like N-{10,14-dioxa-4-thia-6-azatricyclo[7.5.0.0³⁷]tetradeca}acetamide (CAS 71758710) feature altered ring sizes and heteroatom positions, leading to divergent reactivity and biological profiles .
- The naphthalene-containing analog (CAS 89284991) introduces extended π-conjugation, which could modulate interactions with aromatic residues in target proteins .
Synthetic Pathways :
- The target compound is likely synthesized via coupling of 4-ethoxybenzoic acid with the tricyclic amine core using HOBt/EDC activation, a method validated for similar structures .
- In contrast, the benzothiazole-containing analog requires multi-step synthesis involving heterocyclic ring formation and subsequent amidation .
Research Findings and Implications
- Structural Uniqueness : The tricyclic scaffold with dioxa, thia, and aza groups provides a rigid framework that stabilizes interactions with biological targets, as seen in crystallographic studies of related heterotricycles .
- Activity Trends : Ethoxy and methoxy substituents exhibit subtle but critical differences in binding affinity. For example, methoxy groups may favor hydrogen bonding, while ethoxy groups enhance hydrophobic interactions .
- Synthetic Challenges : The steric hindrance of the tricyclic core necessitates optimized coupling conditions (e.g., HOBt/EDC in ethyl acetate) to achieve moderate-to-high yields .
Biological Activity
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-ethoxybenzamide (CAS: 1021215-22-4) is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique tricyclic structure with several functional groups that may contribute to its biological activity. The molecular formula is with a molecular weight of 383.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₅S₂ |
| Molecular Weight | 383.4 g/mol |
| CAS Number | 1021215-22-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes:
- Enzyme Inhibition : The compound is hypothesized to inhibit key enzymes associated with cellular signaling and metabolic pathways.
- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing downstream signaling cascades.
- Gene Expression Regulation : The compound could modulate gene expression through epigenetic mechanisms or by influencing transcription factors.
Anticancer Properties
Research has indicated that compounds structurally similar to this compound exhibit significant anticancer activity:
- Cell Viability Assays : In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines.
- Mechanistic Studies : Investigations into its mechanism revealed that it may induce apoptosis through the activation of caspase pathways.
Antimicrobial Activity
Preliminary studies suggest that the compound possesses antimicrobial properties:
- Inhibition of Bacterial Growth : Tests have demonstrated efficacy against certain bacterial strains, potentially making it a candidate for further development as an antibacterial agent.
- Synergistic Effects : When combined with other antimicrobial agents, it may enhance their effectiveness.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and provided insights into the potential applications of this compound:
- Study on PARP Inhibitors : A study focusing on selective inhibitors of poly(ADP-ribose) polymerase (PARP) highlighted the importance of structural modifications in enhancing selectivity and efficacy against cancer cells .
- Antimycobacterial Activity : Research into inhibitors targeting the MenA enzyme in Mycobacterium tuberculosis showed promising results in reducing bacterial load in vivo . This suggests that similar mechanisms might be exploitable by N-{4,6-dioxa...} compounds.
Q & A
Q. What are the recommended synthetic routes for N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-4-ethoxybenzamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted benzamides with tricyclic precursors under reflux conditions. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (similar to methods in ) can yield intermediates. Yield optimization may involve:
- Catalyst screening : Acidic or basic conditions (e.g., acetic acid) to accelerate cyclization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
- Purification : Column chromatography or recrystallization to isolate the product .
Monitoring via thin-layer chromatography (TLC) or HPLC is critical to track reaction progress .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- X-ray crystallography : Resolves the tricyclic core and substituent orientation, with data-to-parameter ratios >7.1 and R-factors <0.05 for high precision (as in ) .
- NMR spectroscopy : H and C NMR identify proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm for CH) and aromatic signals.
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of N-{4,6-dioxa-10-thia-12-azatricyclo[...]}-4-ethoxybenzamide in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and reaction pathways. For example:
- Reaction path searches : Identify energetically favorable pathways for cycloaddition or nucleophilic substitution.
- Electrostatic potential maps : Predict sites for electrophilic attack (e.g., sulfur or nitrogen atoms in the tricyclic core) .
Integrate computational results with experimental validation via kinetic studies or isotopic labeling .
Q. What strategies resolve contradictions between computational predictions and experimental data in reaction mechanism studies?
- Methodological Answer :
- Iterative refinement : Adjust computational models (e.g., solvent effects, entropy corrections) to align with experimental kinetics .
- Multi-method validation : Cross-validate using spectroscopic data (e.g., IR for bond formation) or isotopic tracing (e.g., O labeling for oxygenated intermediates) .
- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set limitations) and experimental measurements (e.g., purity of reagents) .
Q. What are the challenges in determining the crystal structure of such complex tricyclic compounds, and how are they addressed?
- Methodological Answer : Challenges include:
- Disorder in crystal lattices : Common in flexible ethoxy or dioxa groups. Mitigated by cooling crystals to 100 K or using synchrotron radiation for high-resolution data .
- Refinement convergence : Use SHELXL97 with constraints for bond lengths/angles and anisotropic displacement parameters for non-H atoms .
- Twinned crystals : Apply TWIN laws in refinement software (e.g., APEX2) to deconvolute overlapping reflections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
